4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
Overview
Description
Cyclization Reactions and Molecular Structure of Indenone Derivatives
Synthesis Analysis
The synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one, a compound related to the target molecule 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one, involves a series of cyclization reactions. Starting from a dione precursor, the synthesis pathway includes the formation of an isocoumarin intermediate, followed by chlorination and treatment with ammonia to obtain the final product. This process highlights the complexity and multi-step nature of synthesizing indenone derivatives, which often require careful selection of starting materials and reagents to achieve the desired cyclization and functionalization .
Molecular Structure Analysis
The molecular structure of indenone derivatives is characterized by the presence of a fused ring system, which in the case of the synthesized compound, includes an indenoisoquinoline skeleton. The structural analysis is crucial for understanding the reactivity and properties of these molecules. In the related compound 4,6-Dimethoxy-1,3,5-triazine-2-sulfenic acid, the molecular and crystal structure analysis revealed a nearly planar six-membered ring with alternating C-N bond lengths. The molecule forms dimers in the crystal through strong intermolecular hydrogen bonds, which is a common feature that can influence the stability and reactivity of such compounds .
Chemical Reactions Analysis
The reactivity of indenone derivatives is influenced by their molecular structure. The presence of electron-donating methoxy groups can affect the electron density distribution within the molecule, thereby influencing its chemical behavior. For instance, the sulfenic acid derivative mentioned in the provided data forms stable crystalline solids and exhibits specific reactivity patterns, such as the formation of dimers via hydrogen bonding. These characteristics are essential for predicting the behavior of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one in various chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of indenone derivatives like 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one are closely related to their molecular structure. The presence of methoxy groups can influence properties such as solubility, melting point, and reactivity. For example, the sulfenic acid derivative's ionization constant was precisely determined using UV spectrometry, indicating the importance of such measurements in understanding the acid-base behavior of these molecules. Additionally, the crystal data provide insights into the solid-state properties, which are relevant for the material's handling and potential applications .
Scientific Research Applications
Antioxidant and Antihyperglycemic Agents
4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one has been utilized in the synthesis of compounds with notable antioxidant and antihyperglycemic properties. Compounds synthesized using this chemical exhibited significant DPPH radical scavenging activity and showed a considerable decrease in glucose concentration in in vivo studies, highlighting their potential in managing oxidative stress and diabetes (Kenchappa et al., 2017).
Synthesis of Geminally Dialkylsubstituted Tetraindanotetraoxa[8]circulenes
The compound has been used in the development of a synthesis methodology for 2,2-dialkyl-4,7-dimethoxy-2,3-dihydro-1H-inden-1-ones. These derivatives were further converted into geminally dialkylsubstituted tetraindanotetraoxa[8]circulenes, which are anticipated to be discotic liquid crystalline materials (Mejlsøe & Christensen, 2014).
Stability of Alkoxy-substituted Inden-2-ones
Research on the stability of alkoxy-substituted inden-2-ones, including 5,6-dimethoxy-1,3-diphenylinde-2-one, revealed enhanced stability compared to inden-2-ones lacking methoxyl substituents. This improved stability is significant for the practical applications of these compounds in various chemical reactions and formulations (Bradshaw et al., 1991).
Synthesis of Indanone Analogues
The compound has been employed in the efficient synthesis of indanone derivatives through aromatic nucleophilic substitution reactions. These derivatives represent a novel class of 1-indanones, showcasing the versatility of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one in synthetic organic chemistry (Rahimpour et al., 2018).
Enzyme Inhibition Studies
This compound has been integral in the design and synthesis of derivatives acting as enzyme inhibitors, specifically targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These derivatives have shown promising inhibitory activities and potential therapeutic applications in conditions like Alzheimer's disease (Mozaffarnia et al., 2020).
Antimicrobial Agent Synthesis
Novel derivatives of 5,6-dimethoxy-1-indanone were synthesized and evaluated for their antimicrobial activities. The promising antibacterial activity of these compounds highlights their potential in developing new antimicrobial agents (Patel et al., 2018).
properties
IUPAC Name |
4,6-dimethoxy-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-7-5-9-8(3-4-10(9)12)11(6-7)14-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZGATRDPJVJID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2=O)C(=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576252 | |
Record name | 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one | |
CAS RN |
13336-32-8 | |
Record name | 2,3-Dihydro-4,6-dimethoxy-1H-inden-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13336-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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